N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Catalog No.
S11633220
CAS No.
M.F
C24H27BrN4O2S
M. Wt
515.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulf...

Product Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Molecular Formula

C24H27BrN4O2S

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32)

InChI Key

ODYRAIPMDRYFLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a quinazoline moiety. Its molecular formula is C22H24BrN3O2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The compound features a butanamide side chain attached to a benzylpiperidine, enhancing its potential biological activity.

Typical for amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions that involve nucleophilic attack.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The oxo group can be reduced to form an alcohol or further reactions may lead to different derivatives depending on the conditions used.

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide may exhibit significant biological activities, particularly in the field of pharmacology. Potential activities include:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: The presence of the quinazoline moiety is often associated with antimicrobial effects.
  • Neurological Effects: Compounds with piperidine structures are frequently studied for their effects on neurotransmitter systems.

The synthesis of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring: Starting from benzylamine, a piperidine ring is formed through cyclization reactions.
  • Synthesis of Quinazoline Derivative: This involves the condensation of appropriate anilines with carbonyl compounds to form quinazoline derivatives.
  • Coupling Reaction: The final step involves coupling the piperidine derivative with the quinazoline moiety using standard amide bond formation techniques such as EDC coupling or using coupling reagents like DCC.

The unique structure of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suggests several potential applications:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases, including cancer and infections.
  • Research Tool: Useful in studying biological pathways involving neurotransmitter systems or cellular signaling mechanisms.
  • Chemical Probes: Can serve as chemical probes in biological assays to understand structure-function relationships.

Interaction studies are crucial for understanding how N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide interacts with biological targets:

  • Receptor Binding Studies: Investigating binding affinities to specific receptors (e.g., muscarinic receptors).
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes related to disease pathways.
  • Cell Line Studies: Evaluating cytotoxic effects on various cancer cell lines to determine therapeutic potential.

Several compounds share structural similarities with N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, each possessing unique properties:

Compound NameStructure HighlightsBiological Activity
N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamideContains a fluorophenyl groupPotential antitumor activity
N-(1-benzylpiperidin-4-yloxy)-4-methylbenzamideFeatures an ether linkageAntimicrobial properties
N-[2-(1-benzylpiperidin)]ethyl]-6-bromoquinazolinoneEthylene bridge and quinazolinone structureNeurological effects

The uniqueness of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene -1H -quinazolin -3 -yl)butanamide lies in its combination of both piperidine and quinazoline functionalities, which may provide distinct mechanisms of action compared to its analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

514.10381 g/mol

Monoisotopic Mass

514.10381 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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